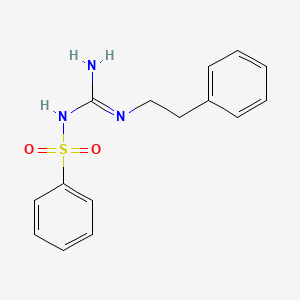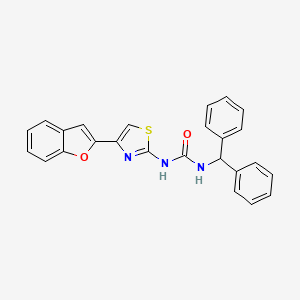![molecular formula C20H12BrFN2O B2396372 2-amino-7-bromo-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile CAS No. 861208-27-7](/img/structure/B2396372.png)
2-amino-7-bromo-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-7-bromo-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile (abbreviated as ABFC) is a synthetic compound that has been used in scientific research for a variety of applications. It has been studied for its ability to interact with various biological systems and for its potential therapeutic effects.
Wissenschaftliche Forschungsanwendungen
2-amino-7-bromo-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile has been studied for its ability to interact with various biological systems and has been found to have potential therapeutic effects. It has been studied for its potential to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. It has also been studied for its potential to inhibit the growth of bacteria and viruses. Additionally, this compound has been studied for its potential to inhibit the activity of enzymes involved in signal transduction pathways, as well as its potential to modulate the activity of G-protein coupled receptors.
Wirkmechanismus
The mechanism of action of 2-amino-7-bromo-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile is not yet fully understood. However, it is known that this compound binds to various proteins, including G-protein coupled receptors, and that this binding can lead to a variety of effects, including the inhibition of signal transduction pathways and the modulation of enzyme activity. Additionally, this compound has been shown to interact with DNA and RNA and to inhibit the growth of cancer cells and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of signal transduction pathways and the modulation of enzyme activity. Additionally, this compound has been shown to inhibit the growth of bacteria and viruses and to induce apoptosis in cancer cells. It has also been found to have potential therapeutic effects, such as the inhibition of the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-amino-7-bromo-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile in laboratory experiments include its high yield of production and its ability to interact with various proteins and to modulate their activity. Additionally, this compound has been found to have potential therapeutic effects and to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. However, the mechanism of action of this compound is not yet fully understood, and further research is needed to better understand its effects. Additionally, this compound is a synthetic compound and may have potential side effects that need to be further studied.
Zukünftige Richtungen
For research on 2-amino-7-bromo-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile include further study of its mechanism of action, its potential therapeutic effects, and its potential side effects. Additionally, further research is needed to explore the potential of this compound to interact with other proteins and to modulate their activity. Additionally, further research is needed to explore the potential of this compound to interact with DNA and RNA and to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. Finally, further research is needed to explore the potential of this compound to inhibit the growth of bacteria and viruses.
Synthesemethoden
2-amino-7-bromo-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile has been synthesized in various ways, including the reaction of 4-fluorophenylboronic acid with 2-amino-7-bromochromene-3-carbonitrile in the presence of a palladium catalyst. This method produces this compound in yields of up to 93%. Other methods of synthesis include the reaction of 4-fluorobenzaldehyde with 2-amino-7-bromochromene-3-carbonitrile in the presence of a palladium catalyst and the reaction of 4-fluorobenzaldehyde with 2-amino-7-bromochromene-3-carbonitrile in the presence of a palladium catalyst and a base.
Eigenschaften
IUPAC Name |
2-amino-7-bromo-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrFN2O/c21-14-4-1-12-9-18-16(8-13(12)7-14)19(17(10-23)20(24)25-18)11-2-5-15(22)6-3-11/h1-9,19H,24H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRICOWHMBLMCBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C3=C(C=C4C=CC(=CC4=C3)Br)OC(=C2C#N)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Oxo-2,3-dihydro-1-benzofuran-6-yl)oxy]acetonitrile](/img/structure/B2396291.png)

![(E)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2396293.png)

![5-[5,6-dichloro-1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2396296.png)


![N-(2-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2396301.png)
![N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2396302.png)
![3a,8a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole](/img/structure/B2396303.png)


